molecular formula C7H8N4O B15330997 6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B15330997
M. Wt: 164.16 g/mol
InChI Key: CEFHEWPOTZPXCP-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines.

Preparation Methods

The synthesis of 6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Chemical Reactions Analysis

6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

6-Methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other triazolopyrazine derivatives. Similar compounds include:

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H8N4O/c1-5-9-6-3-8-7(12-2)4-11(6)10-5/h3-4H,1-2H3

InChI Key

CEFHEWPOTZPXCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(N=CC2=N1)OC

Origin of Product

United States

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